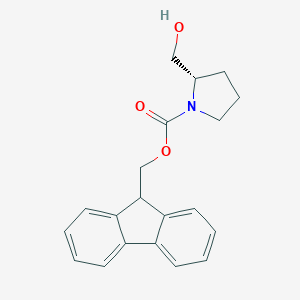

Fmoc-L-Prolinol

Descripción general

Descripción

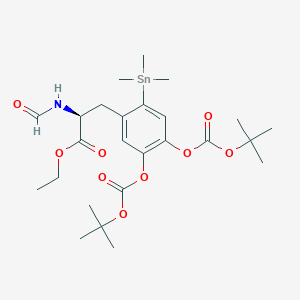

Fmoc-L-Prolinol is a derivative of proline, an amino acid, with the Fmoc (Fluorenylmethyloxycarbonyl) group attached . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc-L-Prolinol has a molecular formula of C20H21NO3 and a molecular weight of 323.39 .

Synthesis Analysis

Fmoc-L-Prolinol is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of Fmoc-L-Prolinol is represented by the SMILES string OC[C@@H]1CCCN1C(=O)OCC2c3ccccc3-c4ccccc24 . This structure indicates the presence of a proline core with the Fmoc group attached.

Physical And Chemical Properties Analysis

Fmoc-L-Prolinol has a density of 1.242±0.06 g/cm3, a melting point of 90℃, a boiling point of 504.6±23.0 °C, a flashing point of 259°C, and a vapor pressure of 5.26E-11mmHg at 25°C . It is also known to have a refractive index of 1.616 .

Aplicaciones Científicas De Investigación

- Researchers use Fmoc-L-Prolinol to create custom peptides for drug development, proteomics, and structural biology studies .

- These hydrogels find applications as scaffold materials for tissue engineering, drug delivery, and wound healing .

- Applications include enantioselective transformations, such as aldol reactions and Mannich reactions .

- Organocatalysis using Fmoc-L-Prolinol provides an environmentally friendly alternative to metal-based catalysts .

Solid-Phase Peptide Synthesis (SPPS)

Hydrogel Formation

Chiral Catalysts

Organocatalysis

Peptidomimetics and Drug Design

Supramolecular Chemistry

Mecanismo De Acción

Target of Action

Fmoc-L-Prolinol, also known as Fmoc-Prolinol, is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

Fmoc-L-Prolinol acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-L-Prolinol is peptide synthesis, specifically the process of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the growing peptide chain .

Pharmacokinetics

It’s important to note that the fmoc group is base-labile, meaning it can be rapidly removed by a base .

Result of Action

The result of Fmoc-L-Prolinol’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, Fmoc-L-Prolinol allows for the selective formation of peptide bonds, thereby facilitating the creation of complex peptides .

Action Environment

The action of Fmoc-L-Prolinol is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a crucial factor in the efficacy of Fmoc-L-Prolinol. Additionally, the compound is sensitive to moisture and heat , which means that the storage and handling conditions can significantly impact its stability and effectiveness .

Direcciones Futuras

Fmoc-L-Prolinol, like other Fmoc-protected amino acids, has potential applications in peptide synthesis, particularly in the design of novel enzymes and vaccines . Peptide-based hydrogels (PHGs) formed from Fmoc amino acids are being explored for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The development of the Fmoc group and its integration into current organic synthesis methods represents a major breakthrough in chemical synthesis .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350932 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Prolinol | |

CAS RN |

148625-77-8 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

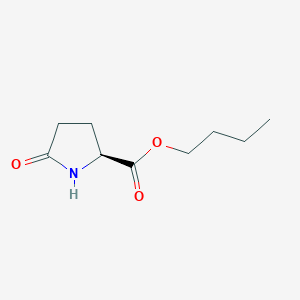

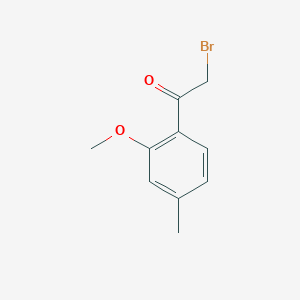

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)